

Application Notes and Protocols: Measuring AZD5213 Effects on Acetylcholine Levels

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Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768

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Introduction

AZD5213 is a potent and selective histamine H3 receptor antagonist and inverse agonist.[1][2] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, in the central nervous system.[3][4] By blocking the inhibitory action of H3 receptors, **AZD5213** is expected to increase the release of acetylcholine in key brain regions associated with cognition, such as the prefrontal cortex.[1][5] These application notes provide detailed protocols for measuring the effects of **AZD5213** on acetylcholine levels in preclinical models.

Data Presentation

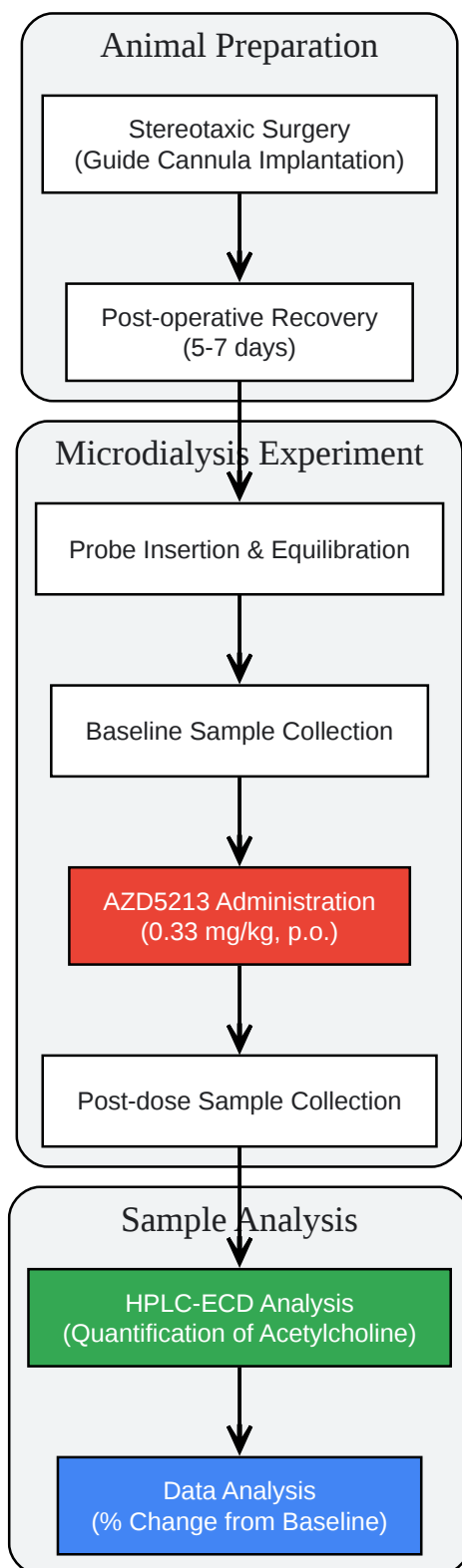
The primary endpoint in these studies is the extracellular concentration of acetylcholine in the brain, typically measured by in vivo microdialysis. While specific quantitative data for the percentage increase in acetylcholine release with **AZD5213** is not publicly available, preclinical studies have demonstrated a qualitative increase. For context, other selective H3 receptor antagonists have been shown to increase acetylcholine release in the rat prefrontal cortex. For example, the H3 receptor antagonist thioperamide has been shown to enhance acetylcholine release.[4] A study on another H3 antagonist, ABT-239, demonstrated an increase in acetylcholine release in the frontal cortex at doses of 0.1–3 mg/kg.[5]

The following table summarizes the key preclinical findings for **AZD5213**'s effect on neurotransmitter release.

Compound	Dose	Species	Brain Region	Effect on Acetylcholine	Other Neurotransmitter Effects	Reference
AZD5213	0.33 mg/kg, p.o.	Rat	Prefrontal Cortex	Increased release	Increased release of histamine, dopamine, and norepinephrine	[1]

Signaling Pathway

AZD5213 acts by antagonizing the Gi/o-coupled histamine H3 receptor. On cholinergic nerve terminals, these H3 receptors function as inhibitory heteroreceptors. Their activation by endogenous histamine inhibits adenylyl cyclase, reduces intracellular cAMP levels, and ultimately decreases acetylcholine release. By blocking these receptors, **AZD5213** disinhibits the cholinergic neuron, leading to an increase in acetylcholine release into the synaptic cleft.



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